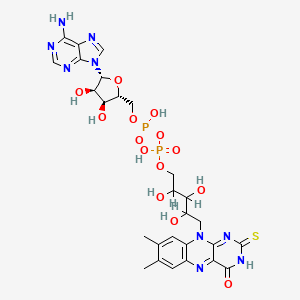
2-Mercaptopyrazine
Übersicht
Beschreibung
2-Mercaptopyrazine, also known as pyrazine-2-thiol, is an organosulfur compound with the molecular formula C4H4N2S. It is a derivative of pyrazine, characterized by the presence of a thiol group (-SH) attached to the second carbon of the pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mercaptopyrazine can be synthesized through several methods:
Reaction of 2-bromopyrazine with sodium hydrogen sulfate: This reaction is typically carried out in a water/ethanol mixture at room temperature.
Reaction of 2-chloropyrazine with thiourea: This method involves the use of ethanol and aqueous ammonia as solvents.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
2-Mercaptopyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Substitution Reactions: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution Reagents: Alkyl halides, such as allylbromides, are used in substitution reactions.
Major Products:
Disulfides: Formed through oxidation reactions.
Thioethers: Formed through substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Mercaptopyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Mercaptopyrazine involves its thiol group, which can form covalent bonds with various biological molecules. This interaction can inhibit the activity of enzymes, such as cytochrome P-450, by binding to their active sites. Additionally, its ability to undergo oxidation and form disulfides can affect cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopyrazine can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Mercaptopyrimidine: Another related compound with a pyrimidine ring, used in similar chemical reactions and applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its applications in chemoprevention and enzyme inhibition highlight its potential in both research and industrial contexts.
Eigenschaften
IUPAC Name |
1H-pyrazine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAVADYDPYUPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395425 | |
| Record name | 2-Mercaptopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38521-06-1 | |
| Record name | 2-Mercaptopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercaptopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain 2-mercaptopyrazine?
A1: this compound can be synthesized from 2-chloropyrazine using sulfourea as a reagent [].
Q2: What is known about the metabolism of this compound in biological systems?
A2: Studies using rat liver microsomes and cytosol revealed that this compound undergoes S-methylation [, ]. Both microsomal thiol methyltransferase (TMT) and cytosolic thiopurine methyltransferase (TPMT) are likely involved in this metabolic process. This methylation is inhibited by known inhibitors of these enzymes, such as 2,3-dichloro-alpha-methylbenzylamine (DCMB), SKF-525A, benzylamine, anisic acid, 3-chlorobenzoate, and S-adenosyl-L-homocysteine (Met-Hcy) [].
Q3: How is the structure of this compound and its derivative (pyrazin-2-ylsulfanyl)-acetic acid confirmed?
A3: Researchers employ a combination of techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and X-ray single-crystal diffraction analysis, to elucidate the structures of this compound and its derivative (pyrazin-2-ylsulfanyl)-acetic acid [].
Q4: Has this compound been investigated for any specific biological activities?
A4: While limited, some research suggests potential anti-thyroid activity associated with this compound [].
Q5: Are there any known applications of this compound derivatives in materials science?
A5: Derivatives like 2-mercaptopyridine, this compound, and 2-mercaptoquinoxaline, when used to modify gold (Au(1 1 1)) electrodes, facilitate rapid electron transfer of cytochrome c, showcasing their potential in electrochemical and biosensing applications [].
Q6: What is the significance of researching 2-(allylthio)pyrazines, a derivative of this compound?
A6: Research focuses on synthesizing 2-(allylthio)pyrazines as potential cancer chemopreventive agents. This area holds promise for developing new strategies to prevent cancer development [].
Q7: What is the role of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the context of this compound research?
A7: While not directly derived from this compound, 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone serves as a versatile reagent. It acts as a benzyloxycarbonylating agent, facilitating the introduction of protecting groups in organic synthesis, which is a common requirement when working with thiol-containing compounds like this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)

